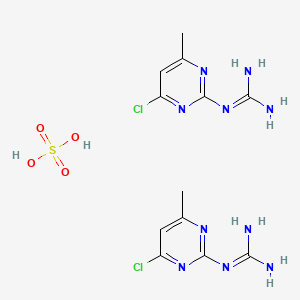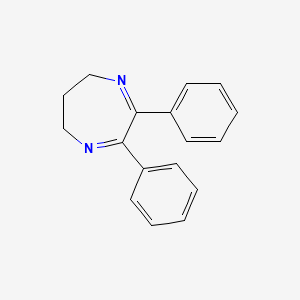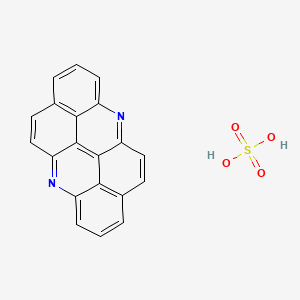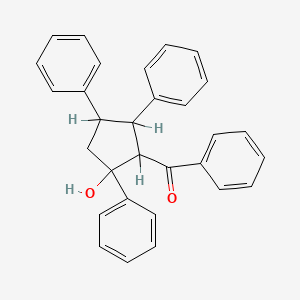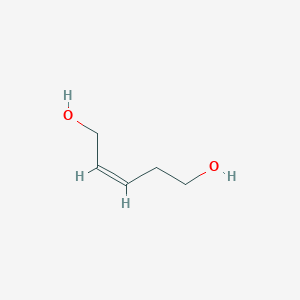
(Z)-pent-2-ene-1,5-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-pent-2-ene-1,5-diol is an organic compound with the molecular formula C5H10O2 It is a diol, meaning it contains two hydroxyl (-OH) groups, and it features a double bond in the (Z)-configuration between the second and third carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
(Z)-pent-2-ene-1,5-diol can be synthesized through several methods. One common approach involves the partial hydrogenation of 1,5-pentadiene using a suitable catalyst under controlled conditions. Another method includes the hydroboration-oxidation of 1,5-pentadiene, where the double bond is first hydroborated and then oxidized to form the diol.
Industrial Production Methods
In an industrial setting, this compound can be produced via catalytic hydrogenation of 1,5-pentadiene using palladium or platinum catalysts. The reaction is typically carried out under high pressure and temperature to ensure complete conversion and high yield.
Chemical Reactions Analysis
Types of Reactions
(Z)-pent-2-ene-1,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The double bond can be reduced to form pentane-1,5-diol.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a metal catalyst like palladium on carbon (Pd/C).
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for converting hydroxyl groups to halides.
Major Products
Oxidation: Pent-2-ene-1,5-dial or pent-2-ene-1,5-dioic acid.
Reduction: Pentane-1,5-diol.
Substitution: Halogenated derivatives like 2-chloropentane-1,5-diol.
Scientific Research Applications
(Z)-pent-2-ene-1,5-diol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which (Z)-pent-2-ene-1,5-diol exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the hydroxyl groups are converted to carbonyl groups, which can further react to form various products. The molecular targets and pathways involved include interactions with oxidizing agents and catalysts that facilitate these transformations.
Comparison with Similar Compounds
Similar Compounds
Pentane-1,5-diol: Lacks the double bond present in (Z)-pent-2-ene-1,5-diol.
1,5-pentadiene: Contains two double bonds and lacks hydroxyl groups.
2-chloropentane-1,5-diol: A halogenated derivative of this compound.
Uniqueness
This compound is unique due to its combination of a double bond in the (Z)-configuration and two hydroxyl groups. This structure imparts distinct chemical reactivity and potential for diverse applications compared to its similar compounds.
Properties
Molecular Formula |
C5H10O2 |
|---|---|
Molecular Weight |
102.13 g/mol |
IUPAC Name |
(Z)-pent-2-ene-1,5-diol |
InChI |
InChI=1S/C5H10O2/c6-4-2-1-3-5-7/h1-2,6-7H,3-5H2/b2-1- |
InChI Key |
YWZHEUFCDPRCAD-UPHRSURJSA-N |
Isomeric SMILES |
C(CO)/C=C\CO |
Canonical SMILES |
C(CO)C=CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-{[(3-methylquinoxalin-2-yl)methyl]amino}benzoate](/img/structure/B14692453.png)

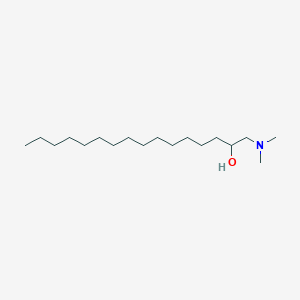

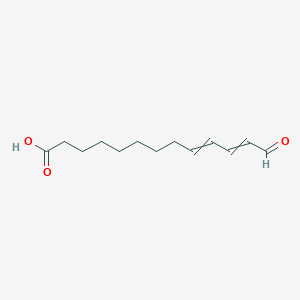
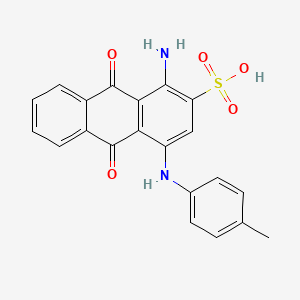
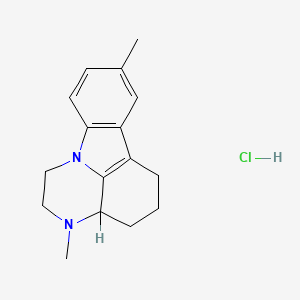
![Benzene, [(butylseleno)methyl]-](/img/structure/B14692488.png)
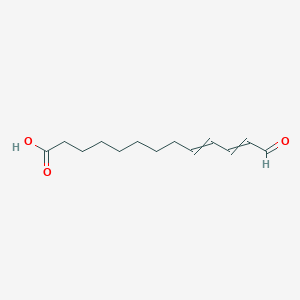
![5-[(2,5-Dimethoxyphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14692513.png)
